2-Amino-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-Amino-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been evaluated for their antibacterial activity as dna gyraseb inhibitors .
Mode of Action
Due to the presence of both exo and endo nitrogen atoms forming the amidine–n=c–nh2 motif, 2-aminobenzothiazoles can enter the reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment being involved in giving various heterocycles with fused rings .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .
Action Environment
It is known that the compound should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Amino-1,3-benzothiazole-6-sulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction
Biological Activity
2-Amino-1,3-benzothiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring with an amino group and a sulfonamide moiety. Its molecular formula is C₇H₈N₂O₂S₂, and it has a molecular weight of approximately 228.28 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Target Interactions
This compound has been shown to interact with various enzymes and proteins, leading to inhibition or modulation of their activity. It primarily targets:
- DNA Gyrase : This enzyme is crucial for bacterial DNA replication. The compound acts as an inhibitor, thereby exhibiting antibacterial properties.
- Carbonic Anhydrases : Research indicates that derivatives of this compound can inhibit multiple isoforms of carbonic anhydrases, which are involved in regulating pH and fluid balance in biological systems .
Biochemical Pathways
The compound influences several biochemical pathways through enzyme inhibition. For instance:
- Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticonvulsant Effects : Some studies suggest that benzothiazole derivatives can exhibit anticonvulsant properties by modulating neurotransmitter systems .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. Results indicated potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Antitumor Studies : Research conducted on structural analogs revealed that certain modifications to the benzothiazole framework enhanced antitumor activity significantly. Compounds with electron-donor substituents at the 6-position showed improved efficacy against cancer cell lines .
- Neuropharmacological Effects : In behavioral studies involving animal models, compounds similar to this compound exhibited anticonvulsant effects by enhancing GABAergic transmission, suggesting potential applications in epilepsy treatment .
Pharmacokinetics and Safety Profile
Current data on the pharmacokinetics of this compound is limited. However, it is noted that:
- The compound is stable at room temperature.
- Its interaction with biological membranes suggests potential for oral bioavailability.
Toxicity studies are necessary to establish safe dosage ranges and identify any adverse effects associated with long-term use.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has demonstrated notable antibacterial properties, acting as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that derivatives of this compound exhibit potent inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Carbonic Anhydrase Inhibition
2-Amino-1,3-benzothiazole-6-sulfonamide is recognized for its ability to inhibit various isoforms of carbonic anhydrases (CAs), specifically isoforms I, II, IX, and XII. These enzymes are crucial in regulating physiological processes such as respiration and acid-base balance. The inhibition of CAs has therapeutic implications for conditions like glaucoma and edema .
Neuropharmacological Effects
Research indicates that this compound may possess anticonvulsant properties. In behavioral studies using animal models, similar compounds have shown efficacy by enhancing GABAergic transmission, suggesting potential applications in epilepsy treatment.
Agricultural Applications
Pesticide Development
The unique structure of this compound allows it to be explored as a potential pesticide. Its biological activity could be harnessed to develop new agrochemicals that target specific pests while minimizing environmental impact.
Analytical Chemistry Applications
Reagent for Antioxidants
In analytical chemistry, this compound serves as a reagent for determining antioxidants and free radicals. Its ability to react with various compounds makes it valuable for assessing the antioxidant capacity in different samples .
Table 1: Biological Activities Summary
Case Study: Antitumor Activity
A study on structural analogs of this compound revealed that modifications at the 6-position enhanced antitumor activity significantly. Compounds with electron-donor substituents showed improved efficacy against cancer cell lines.
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJUKQLMOOVGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352715 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18101-58-1 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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